molecular formula C11H20O4 B8383491 5-Hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester

5-Hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester

Cat. No.: B8383491
M. Wt: 216.27 g/mol
InChI Key: ABJSFVOFAPOTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 5-hydroxy-7-methyl-3-oxooctanoate

InChI

InChI=1S/C11H20O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h8-9,12H,4-7H2,1-3H3

InChI Key

ABJSFVOFAPOTNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC(CC(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride, as a 60% mineral oil dispersion, (6.8 g, 169 mmol) was introduced into a dry round bottomed flask, and dry tetrahydrofuran (220 ml) was added thereto. The flask was stoppered with a serum cap, cooled in ice and flushed with nitrogen. Ethyl acetoacetate (20 g, 154 mmol) was added dropwise to the cooled and stirred slurry and the reaction was stirred for 10 minutes after the addition was complete. The solution was cooled at −78° C. and a solution of n-butyl lithium (85 ml of 2M solution in cyclohexane) was added dropwise to the reaction mixture and stirring was continued for a further 10 minutes. 3-Methylbutyraldehyde (154 mmol) was then added in one portion. After a further 10 minutes the reaction was poured in a HCl solution (50 ml of 37% HCl in 400 of water). Diethyl ether was added; the aqueous layer was removed and extracted again with 2×40 ml of diethyl ether. The ethereal extracts were combined, washed with a saturated brine solution, dried over sodium sulfate, filtered, and the solvent removed under reduced pressure. The oily residue was purified by flash chromatography using hexane:ethyl acetate=8:2 as eluent obtaining 16.6 g of 5-hydroxy-7-methyl-3-oxo-octanoic acid ethyl ester. Yield 50%.
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20 g
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85 mL
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154 mmol
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50 mL
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220 mL
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